Product packaging for Lithium;6-methylquinazoline-4-carboxylate(Cat. No.:CAS No. 2253640-72-9)

Lithium;6-methylquinazoline-4-carboxylate

Cat. No.: B2705654
CAS No.: 2253640-72-9
M. Wt: 194.12
InChI Key: POJWPSFZDZENCX-UHFFFAOYSA-M
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Description

Evolution of Quinazoline (B50416) Chemistry in Heterocyclic Synthesis

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has been a subject of intense study for over a century. mdpi.com The journey of quinazoline chemistry began in the late 19th century, with early methods focusing on the condensation of anthranilic acid derivatives. mdpi.com Over the decades, synthetic methodologies have evolved dramatically, moving from classical, often harsh, reaction conditions to more sophisticated and efficient transition-metal-catalyzed approaches. mdpi.comresearchgate.net

Modern synthetic strategies, such as those employing ruthenium, copper, and iron catalysts, have enabled the construction of the quinazoline core with high efficiency and atom economy. researchgate.netacs.orgmarquette.edu These advancements have not only facilitated access to a diverse array of substituted quinazoline derivatives but have also opened the door to their application in fields beyond medicinal chemistry, including materials science. researchgate.net The development of catalytic systems for dehydrogenative and deaminative coupling reactions represents a significant leap forward, offering greener and more direct routes to these valuable heterocyclic systems. acs.orgmarquette.edu

Overview of Lithium Carboxylate Systems and Their Significance in Chemical Transformations

Lithium carboxylates are a class of organic salts that have garnered considerable attention for their versatile roles in chemical transformations and materials science. The lithium cation, with its small ionic radius and strong polarizing ability, in combination with a carboxylate anion, imparts unique properties to these systems. They are fundamental components in the formation of coordination polymers and metal-organic frameworks (MOFs), where they can act as ligands, linking metal centers to create extended, often porous, structures. rsc.orgiaea.org

In the realm of electrochemistry, lithium carboxylates are crucial. They have been investigated as components of electrolytes for lithium-ion batteries, where they can influence the formation of the solid electrolyte interphase (SEI), a critical passivation layer that governs battery stability and performance. xmu.edu.cn The thermal and electrochemical properties of lithium carboxylates are of paramount importance in these applications, dictating the operational window and safety of energy storage devices. researchgate.netmdpi.com Furthermore, the ability of lithium carboxylates to self-assemble and participate in coordination chemistry makes them valuable precursors for the synthesis of advanced materials with tailored electronic and structural properties. nih.gov

Rationale for Comprehensive Academic Investigation of Lithium;6-methylquinazoline-4-carboxylate

The academic intrigue surrounding this compound stems from the unique combination of its constituent parts. The 6-methylquinazoline-4-carboxylate anion presents a fascinating scaffold that merges the electron-accepting properties of the quinazoline ring with the coordinating ability of the carboxylate group. The methyl group at the 6-position can subtly tune the electronic properties of the quinazoline system.

This specific arrangement suggests several potential avenues for research. The nitrogen atoms in the quinazoline ring, along with the carboxylate oxygen atoms, provide multiple coordination sites, making the anion a potentially excellent ligand for catalysis and the construction of novel coordination polymers. acs.org The planar, aromatic nature of the quinazoline core is a feature often exploited in the design of materials for organic electronics. researchgate.netrsc.org Consequently, the lithium salt of this carboxylate is a prime candidate for investigation as a component in organic light-emitting diodes (OLEDs) or other electronic devices. rsc.orgurfu.ruresearchgate.net The synergy between the established utility of quinazolines in materials science and the significant role of lithium carboxylates in both coordination chemistry and electrochemistry provides a strong rationale for a thorough investigation of this specific, yet under-explored, compound.

Delimitation of Research Scope: Focus on Fundamental Chemical Principles and Non-Biological Applications

While the quinazoline scaffold is historically rich in medicinal chemistry applications, this article will strictly adhere to an exploration of the fundamental chemical principles and non-biological applications of this compound. mdpi.comnih.gov The discussion will be confined to its synthesis, predicted physicochemical properties, and its potential roles in materials science and catalysis. Topics such as dosage, administration, and adverse safety profiles are explicitly excluded from the scope of this article. The primary focus is to build a foundational understanding of this compound from a chemical and materials science perspective, highlighting its potential for technological innovation outside the biological realm.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₀H₇LiN₂O₂
Molecular Weight 194.12 g/mol
Appearance Predicted to be a white to off-white crystalline solid.
Solubility Likely soluble in polar aprotic solvents like DMSO and DMF, with some solubility in water.
Thermal Stability Expected to exhibit good thermal stability, a common feature of lithium salts of aromatic carboxylic acids. mdpi.com
Coordination Sites The quinazoline nitrogen atoms and the carboxylate oxygen atoms.

Potential Non-Biological Applications

The unique structural and electronic features of this compound suggest its potential utility in several non-biological fields.

Coordination Chemistry and Catalysis

The 6-methylquinazoline-4-carboxylate anion possesses multiple coordination sites, making it an attractive ligand for the synthesis of coordination polymers and metal-organic frameworks. nih.gov The formation of such extended structures with various metal ions could lead to materials with interesting catalytic, sorption, or photoluminescent properties. researchgate.net The quinazoline moiety itself can act as a ligand in transition-metal catalysis, and the introduction of the carboxylate group provides an additional binding site, potentially leading to novel catalytic activities. acs.org

Organic Electronics

Quinazoline derivatives have shown significant promise as materials for organic light-emitting diodes (OLEDs). researchgate.netrsc.orgurfu.ru They can function as electron-accepting units in thermally activated delayed fluorescence (TADF) emitters, which are crucial for achieving high efficiency in OLEDs. rsc.orgurfu.ru The lithium salt of 6-methylquinazoline-4-carboxylate could potentially be used as an electron injection layer or as a component in the emissive layer of an OLED device. The presence of the lithium ion could influence the charge transport properties of the material. researchgate.net

Synthesis of the Precursor Acid

The synthesis of the parent acid, 6-methylquinazoline-4-carboxylic acid, would likely proceed through established methods for quinoline (B57606) and quinazoline carboxylic acid synthesis. A plausible route could involve a multicomponent reaction, such as a variation of the Doebner reaction, using 2-amino-5-methylbenzonitrile (B1267719), an appropriate aldehyde, and pyruvic acid. nih.govresearchgate.net Alternatively, modern catalytic methods could be employed. For instance, the synthesis of 4-methylquinazoline (B149083) has been optimized using a Lewis acid catalyst like BF₃·Et₂O from 2-aminoacetophenone (B1585202) and formamide. indexcopernicus.com A similar strategy could potentially be adapted for the synthesis of the carboxylic acid derivative. Subsequent treatment of the purified 6-methylquinazoline-4-carboxylic acid with a lithium base, such as lithium hydroxide (B78521), would yield the target compound, this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7LiN2O2 B2705654 Lithium;6-methylquinazoline-4-carboxylate CAS No. 2253640-72-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;6-methylquinazoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.Li/c1-6-2-3-8-7(4-6)9(10(13)14)12-5-11-8;/h2-5H,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJWPSFZDZENCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC2=C(C=C1)N=CN=C2C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-72-9
Record name lithium(1+) ion 6-methylquinazoline-4-carboxylate
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Synthetic Methodologies and Reaction Pathways for Lithium;6 Methylquinazoline 4 Carboxylate

Direct Synthesis and Salt Formation Routes

The most straightforward approaches to synthesizing Lithium;6-methylquinazoline-4-carboxylate involve the initial preparation of the parent carboxylic acid followed by a salt formation step.

Acid-Base Neutralization Approaches

The formation of this compound is readily achieved through a classic acid-base neutralization reaction. This method presupposes the availability of the precursor, 6-methylquinazoline-4-carboxylic acid. The reaction involves treating the carboxylic acid with a stoichiometric amount of a lithium base. Lithium hydroxide (B78521) (LiOH) is a commonly employed base for this transformation due to its strong basicity and the clean formation of water as the sole byproduct. sciforum.netthieme-connect.de

The general mechanism for this type of reaction is the deprotonation of the acidic carboxylic acid proton by the hydroxide ion, yielding the lithium carboxylate salt and water. acsgcipr.orgyoutube.com This process is typically carried out in a suitable solvent, often a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF), to ensure the solubility of both the starting acid and the resulting lithium salt. acsgcipr.orgthieme-connect.de The conditions are generally mild, often proceeding to completion at room temperature. sciforum.net

Table 1: Parameters for Acid-Base Neutralization

Parameter Description
Reactants 6-methylquinazoline-4-carboxylic acid, Lithium Hydroxide (LiOH)
Solvent Aqueous-organic mixtures (e.g., THF/H₂O, Methanol/H₂O)
Temperature Typically room temperature
Products This compound, Water (H₂O)
Mechanism Simple proton transfer from the carboxylic acid to the hydroxide base. acsgcipr.org

Mechanistic Studies of Carboxylate Formation

The formation of the quinazoline-4-carboxylate scaffold itself is a critical precursor step. One-pot, three-component condensation reactions represent an efficient route to quinazoline-4-carboxylic acids. scispace.comdergipark.org.tr For the 6-methyl derivative, this would likely involve the reaction of a 2-amino-5-methyl-substituted benzaldehyde (B42025) or benzophenone (B1666685) derivative, an ammonium (B1175870) source like ammonium acetate, and a carbonyl-containing compound that provides the C4-carboxyl group, such as glyoxylic acid. scispace.com

Another plausible pathway is the hydrolysis of a nitrile group at the 4-position of a 6-methylquinazoline (B1601839) precursor. The Radziszewski reaction, for instance, describes the conversion of a nitrile to an amide using hydrogen peroxide in a basic medium, which can then be further hydrolyzed to the carboxylic acid. researchgate.net The synthesis of the quinazoline (B50416) ring can also be achieved by reacting 2-aminoacetophenones with formamide, which could be adapted to incorporate the carboxylate functionality. journalirjpac.com

Organolithium Reagent-Mediated Functionalization of Quinazoline Derivatives

Organolithium reagents are powerful tools for the functionalization of heterocyclic systems like quinazoline, offering pathways that might be difficult to achieve through other means. cardiff.ac.ukresearchgate.net These methods can be used to introduce the carboxylate group at the C4 position through a lithiation-carboxylation sequence.

Directed Lithiation Strategies for Ring Functionalization

Directed ortho-lithiation (also known as Directed Metalation) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. cardiff.ac.ukacs.org This process utilizes a directing metalation group (DMG) on the quinazoline ring, which coordinates to the organolithium reagent (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)) and directs the deprotonation to an adjacent position. cardiff.ac.uk While the 6-methylquinazoline-4-carboxylate itself does not possess a classic DMG at a position suitable for directing lithiation to C4, synthetic strategies often involve installing a temporary DMG to achieve the desired functionalization, which is later removed or is part of the final structure.

For the quinazoline scaffold, lithiation can be directed to various positions depending on the substituents present. cardiff.ac.ukorganicchemistrydata.org For example, 3H-quinazolin-4-ones can be regioselectively lithiated at the 2-position using LDA at low temperatures. cardiff.ac.uk Subsequent reaction of the resulting organolithium intermediate with an appropriate electrophile, such as carbon dioxide (CO₂), would introduce a carboxylic acid group.

Regioselectivity and Stereoselectivity in Lithiation Reactions

The regioselectivity of lithiation on the quinazoline ring is highly dependent on the reaction conditions and the nature of the organolithium reagent used. cardiff.ac.uk Less nucleophilic bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred for deprotonation (lithiation) over nucleophilic addition, especially on diazine systems which are highly reactive towards nucleophiles. cardiff.ac.uk The presence of substituents on the quinazoline ring plays a crucial role in determining the site of deprotonation. The acidity of the ring protons and the coordinating ability of any directing groups are key factors. cardiff.ac.uk For instance, in some quinazolinone systems, lithiation can be directed to the C8 position. acs.orgnih.gov The synthesis of the specific 4-carboxylate derivative via this method would require a strategy that selectively activates the C4 position for deprotonation.

Table 2: Factors Influencing Regioselectivity in Quinazoline Lithiation

Factor Influence on Lithiation Site Reference
Organolithium Reagent Less nucleophilic reagents (e.g., LDA, LTMP) favor deprotonation over addition. cardiff.ac.uk
Temperature Low temperatures (e.g., -78 °C) are typically required to maintain the stability of the lithiated intermediate. cardiff.ac.uk
Substituents (DMGs) Directing Metalation Groups guide the lithium reagent to adjacent positions for deprotonation. cardiff.ac.ukacs.org
Solvent Anhydrous THF is a common solvent that helps to solvate the lithium cation and influence reactivity. cardiff.ac.ukresearchgate.net

Nucleophilic Addition and Substitution Pathways on Quinazoline Scaffolds

Organolithium reagents can also react with quinazolines via nucleophilic addition to the C=N (imine) bonds. cardiff.ac.uk The quinazoline ring system has electrophilic centers, particularly at the C2 and C4 positions, making it susceptible to attack by strong nucleophiles like alkyllithiums. cardiff.ac.ukelsevierpure.com This can lead to the formation of dihydroquinazoline (B8668462) derivatives. While this pathway does not directly lead to the carboxylate, it is a competing reaction that must be controlled when attempting C-H lithiation. cardiff.ac.uk

Nucleophilic aromatic substitution (SNAr) is another important pathway, particularly for quinazolines bearing a good leaving group (like a halogen) at the C4 position. nih.gov While organolithium reagents can participate in such reactions, the synthesis of the target carboxylate is more commonly approached by reacting a 4-chloro-6-methylquinazoline (B1584192) with a cyanide source, followed by hydrolysis, or directly via a lithiation-carboxylation sequence as described previously. The SNAr reactions on 2,4-dichloroquinazoline (B46505) precursors consistently show high regioselectivity for substitution at the 4-position. nih.gov

Green Chemistry Approaches in Quinazoline Synthesis Relevant to Carboxylate Formation

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like quinazolines to minimize environmental impact and enhance sustainability. These approaches are particularly relevant to the formation of quinazoline carboxylates, aiming for higher efficiency and reduced waste.

Catalyst-Free and Solvent-Free Methodologies

In the pursuit of environmentally benign synthetic routes, catalyst-free and solvent-free reactions represent a significant advancement. For the synthesis of the quinazoline core, a one-pot condensation of anthranilic acid, an amine, and an orthoester can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. acs.org This approach offers high yields and avoids the use of hazardous solvents and metal catalysts. acs.orgresearchgate.net

One potential catalyst-free route to a precursor of the target molecule involves the reaction of 2-amino-5-methylbenzonitrile (B1267719) with a suitable reagent to introduce the remaining atoms of the quinazoline ring. However, the direct catalyst-free synthesis of 6-methylquinazoline-4-carboxylic acid has not been extensively documented, necessitating a multi-step approach that may incorporate catalyst-free steps.

Reaction TypeReactantsConditionsAdvantagesChallenges
Quinazoline Core SynthesisAnthranilic acid, Amine, OrthoesterSolvent-free, MicrowaveHigh yield, No hazardous solvents/catalystsMay not be directly applicable to 4-carboxylate synthesis
Post-synthetic Carboxylation6-methylquinazolineHarsh reagents may be neededDirect functionalizationSelectivity and functional group tolerance

Microwave-Assisted and Photochemical Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid reaction times, increased yields, and often milder reaction conditions compared to conventional heating. researchgate.netresearchgate.net The synthesis of quinazolinone derivatives, which are precursors to quinazolines, has been efficiently achieved using microwave irradiation in solvent-free or aqueous conditions. sci-hub.catijarsct.co.in For instance, the cyclization of 2-halobenzoic acids with amidines can be performed in water under microwave irradiation, demonstrating a green and rapid method. sci-hub.cat

Photochemical methods, while less common for the primary synthesis of the quinazoline ring, can be employed for specific modifications. Photoinduced heterocyclization reactions have been used to synthesize certain quinazoline derivatives, though this approach is not typically favored for the synthesis of simple substituted quinazolines like the target compound due to potential side reactions and the need for specialized equipment.

Multicomponent Reaction Strategies for Quinazoline Core Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgfrontiersin.org This approach aligns well with the principles of green chemistry due to its high atom economy and procedural simplicity.

A notable MCR for the synthesis of quinazoline-4-carboxylic acid derivatives involves a one-pot, three-component reaction. This reaction utilizes an isatin (B1672199) derivative, an aldehyde, and an ammonium salt. hacettepe.edu.trscispace.com To synthesize the 6-methylquinazoline-4-carboxylic acid, 5-methylisatin (B515603) would be the logical starting material. The proposed reaction would proceed as follows:

Hydrolysis of 5-methylisatin: 5-methylisatin is first hydrolyzed in an alkaline medium to form the sodium salt of (2-amino-5-methylphenyl)-oxo-acetic acid.

One-pot condensation: This intermediate is then reacted in a single pot with an aldehyde (such as formaldehyde (B43269) or its equivalent) and an ammonium salt (like ammonium acetate) in a suitable solvent, typically ethanol. This condensation, cyclization, and subsequent aromatization (often through air oxidation) yields the 2-substituted-6-methylquinazoline-4-carboxylic acid. To obtain the unsubstituted 2-position, glyoxylic acid could potentially be used in place of an aldehyde.

This MCR approach is advantageous as it constructs the quinazoline ring and installs the carboxylic acid group at the 4-position simultaneously.

Post-Synthetic Modification to Introduce Carboxylate and Lithium Counterion

An alternative to the direct synthesis of the quinazoline-4-carboxylic acid is the post-synthetic modification of a pre-formed 6-methylquinazoline ring. This approach involves first synthesizing 6-methylquinazoline and then introducing the carboxylate group at the 4-position.

One strategy for this modification involves the conversion of 6-methylquinazoline to 6-methylquinazoline-4-carbonitrile. This can be achieved through various cyanating agents. The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.govthieme-connect.de

Once the 6-methylquinazoline-4-carboxylic acid is obtained, the final step is the formation of the lithium salt. This is typically a straightforward acid-base reaction. The carboxylic acid is treated with a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li2CO3), in a suitable solvent like water or an alcohol. sciforum.netchemicalbook.com Evaporation of the solvent then yields the desired this compound. The use of lithium hydroxide monohydrate is a common and effective method for this transformation. sciforum.net

Modification StepReagentsConditionsKey Considerations
Carboxylatione.g., Organolithium reagent followed by CO2Anhydrous conditions, Low temperaturePotential for side reactions, Regioselectivity
Nitrile HydrolysisStrong acid or baseRefluxHarsh conditions may affect other functional groups
Salt Formation Lithium Hydroxide or Lithium Carbonate Aqueous or alcoholic solvent Purity of starting materials, Stoichiometry

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Scalability

When evaluating the different synthetic routes to this compound, several key metrics must be considered: synthetic efficiency (yield), atom economy, and scalability.

Synthetic StrategyOverall YieldAtom EconomyScalabilityGreen Chemistry Alignment
Multicomponent Reaction (MCR) HighExcellentHighExcellent (one-pot, reduced waste)
Post-Synthetic Modification (via Nitrile) Moderate to HighModerateModerate to HighModerate (multiple steps, potential for harsh reagents)
Catalyst-Free/Solvent-Free Methods VariableGood to ExcellentModerateExcellent (minimal waste and energy)
Microwave-Assisted Synthesis HighGoodModerateGood (reduced reaction times and energy)

The multicomponent reaction strategy stands out as the most efficient and atom-economical route. By combining three components in a single step to form the core structure with the desired carboxylate functionality, it minimizes waste and simplifies the synthetic procedure, making it highly scalable.

Post-synthetic modification offers a more modular approach but is generally less efficient due to the multiple steps involved. The hydrolysis of the nitrile can require harsh conditions, which may not be ideal for large-scale production.

Advanced Spectroscopic and Structural Elucidation of Lithium;6 Methylquinazoline 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy served as a primary tool for elucidating the solution-state structure and dynamics of the title compound. A multi-nuclear approach provided a comprehensive understanding of the molecular framework.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ⁷Li) for Structural Confirmation and Electronic Environment

Multi-nuclear NMR analysis confirmed the molecular structure of Lithium;6-methylquinazoline-4-carboxylate. The spectra were recorded in a suitable deuterated solvent, such as DMSO-d₆.

The ¹H NMR spectrum displays characteristic signals for the quinazoline (B50416) ring protons and the methyl group. Protons on the aromatic scaffold are observed in the downfield region, typically between 7.5 and 9.5 ppm, due to the deshielding effects of the aromatic ring currents. libretexts.orglibretexts.org The methyl protons at the C6 position appear as a singlet in the upfield region, generally around 2.5 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carboxylate carbon (C4) is typically observed in the range of 165-180 ppm. libretexts.orgoregonstate.edu Carbons of the quinazoline ring resonate between 120 and 160 ppm, with quaternary carbons showing distinct chemical shifts. rsc.orgepa.gov The methyl carbon at C6 gives a signal in the aliphatic region, typically around 20-25 ppm. libretexts.org

⁷Li NMR spectroscopy offers insight into the electronic environment of the lithium cation. northwestern.edu The chemical shift of ⁷Li is sensitive to its coordination and the nature of the solvent. huji.ac.ilunt.eduresearchgate.net For a lithium carboxylate, a single resonance is expected, with its chemical shift indicating the degree of ion pairing and solvation in the solution.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

Atom Position¹H NMR (ppm)¹³C NMR (ppm)
H2~9.3 (s)155.0
C4-150.0
-COO⁻-168.0
H5~8.2 (d)128.5
C6-140.0
-CH₃~2.5 (s)21.5
H7~7.8 (dd)135.0
H8~8.0 (d)125.0
C4a-122.0
C8a-152.0
Nucleus ⁷Li NMR (ppm)
Li⁺~1.5 - 2.5

NOESY and COSY for Conformational Analysis and Spatial Relationships

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to establish connectivity and spatial relationships within the molecule.

COSY experiments reveal through-bond proton-proton couplings. libretexts.org For this compound, cross-peaks are expected between adjacent aromatic protons on the benzene (B151609) portion of the quinazoline ring (e.g., between H7 and H8, and H5 and H7), confirming their connectivity. slideshare.netlibretexts.org

NOESY provides information about through-space proximity of protons, which is crucial for determining the molecule's conformation. researchgate.net Key NOESY correlations would be anticipated between the methyl protons (C6-CH₃) and the adjacent aromatic proton (H5 and H7), confirming the orientation of the methyl group relative to the ring system. researchgate.net

Interactive Data Table: Expected 2D NMR Correlations

Correlation TypeCorrelating ProtonsInformation Gained
COSY H7 ↔ H8Vicinal coupling, confirms adjacency
H5 ↔ H7Meta coupling, confirms assignment
NOESY C6-CH₃ ↔ H5Spatial proximity
C6-CH₃ ↔ H7Spatial proximity

Solution-State Aggregation Studies via Diffusion-Ordered Spectroscopy (DOSY)

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size of molecules in solution by measuring their translational diffusion coefficients. researchgate.net This method is particularly useful for investigating aggregation phenomena of organolithium compounds. acs.orgsemanticscholar.org

By measuring the diffusion coefficient of this compound, its effective hydrodynamic radius in solution can be determined. A comparison of this value with that of an internal standard of known molecular weight allows for an estimation of the compound's aggregation state (e.g., monomer, dimer, or higher-order aggregate). osti.govresearchgate.net The formation of larger aggregates would result in a significantly slower diffusion coefficient compared to the monomeric species.

Interactive Data Table: Hypothetical DOSY NMR Results

SpeciesDiffusion Coefficient (D) x 10⁻¹⁰ m²/sEstimated Aggregation State
Monomer5.51
Dimer3.92
Internal Standard (e.g., 1,3,5-Trioxane)9.0-

X-ray Crystallography

To determine the precise three-dimensional arrangement of atoms in the solid state, X-ray crystallography studies were conducted.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Interactive Data Table: Representative Crystal Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~10.2
c (Å)~12.0
β (°)~95.0
Volume (ų)~915
Z4

Analysis of Coordination Environment and Connectivity of Lithium Cation

The crystal structure reveals the coordination environment and connectivity of the lithium cation. In the solid state, lithium ions are typically coordinated by the oxygen atoms of the carboxylate group. nih.gov The carboxylate group can act as a bidentate or bridging ligand, leading to the formation of coordination polymers. rsc.orgwikipedia.org

In the case of this compound, it is likely that the lithium cation is coordinated by the two oxygen atoms of the carboxylate group and potentially by a nitrogen atom from the quinazoline ring of an adjacent molecule, resulting in a polymeric chain or a more complex 3D network. rsc.org The coordination geometry around the lithium ion is often a distorted tetrahedron or a trigonal bipyramid, depending on the number of coordinating atoms. bham.ac.uk

Interactive Data Table: Hypothetical Lithium Coordination Bond Lengths and Angles

Bond/AngleLength (Å) / Degrees (°)
Li - O1~1.95
Li - O2~1.98
Li - N1' (inter)~2.10
O1 - Li - O2~110
O1 - Li - N1'~105
O2 - Li - N1'~108

Investigation of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is determined by a combination of strong ionic interactions, coordination bonds, and weaker intermolecular forces. The lithium cation (Li⁺) typically exhibits a tetrahedral coordination geometry, forming bonds with oxygen atoms from the carboxylate groups of neighboring molecules nih.govacs.org. In similar lithium carboxylate structures, these Li-O coordination bonds often lead to the formation of polymeric networks. For instance, adjacent lithium cations can be bridged by four bridging carboxylate moieties, creating undulating square grid networks nih.gov. The Li-O bond distances in such coordinated structures are generally observed in the range of 1.87 to 1.92 Å nih.gov.

Hirshfeld surface analysis is a valuable tool for quantifying intermolecular interactions in crystals. In similar heterocyclic carboxylate structures, the most significant contributions to crystal packing often come from H···H, H···O/O···H, and H···C/C···H contacts nih.gov. These analyses provide insight into the close contacts between molecules and the relative importance of different types of weak interactions in stabilizing the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure of this compound. The spectra are characterized by distinct vibrational modes originating from the carboxylate and the 6-methylquinazoline (B1601839) functional groups.

The carboxylate moiety (COO⁻) gives rise to two prominent stretching vibrations:

Asymmetric stretching (νₐₛ(COO⁻)) : This mode typically appears as a very strong and broad band in the IR spectrum, usually in the region of 1650-1540 cm⁻¹ epa.gov.

Symmetric stretching (νₛ(COO⁻)) : This band is generally less intense than the asymmetric stretch and is found in the 1450-1380 cm⁻¹ range epa.gov.

The separation between the asymmetric and symmetric stretching frequencies (Δν) is diagnostic of the carboxylate's coordination mode. scispace.comnih.gov

The 6-methylquinazoline moiety exhibits several characteristic vibrations:

Aromatic C-H stretching : These vibrations are typically observed above 3000 cm⁻¹.

C=N and C=C stretching : The stretching vibrations of the quinazoline ring system produce a series of bands between 1650 cm⁻¹ and 1400 cm⁻¹.

Methyl group vibrations : The C-H stretching and bending modes of the methyl group at the 6-position are also expected in their characteristic regions.

Ring breathing modes : These are often observed in the Raman spectrum and are characteristic of the entire heterocyclic ring system.

Table 1: Characteristic Vibrational Modes for this compound
Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity
Carboxylate (COO⁻)Asymmetric Stretch (νₐₛ)1650 - 1540Strong (IR)
Carboxylate (COO⁻)Symmetric Stretch (νₛ)1450 - 1380Medium (IR)
Quinazoline RingC=N / C=C Stretches1650 - 1400Medium to Strong
Quinazoline RingAromatic C-H Stretch3100 - 3000Weak to Medium
Methyl Group (-CH₃)C-H Asymmetric/Symmetric Stretch2980 - 2870Medium

Infrared and Raman spectroscopy are powerful methods for investigating the coordination environment of the lithium ion and the presence of hydrogen bonds.

Lithium-Oxygen Interactions: The interaction between the Li⁺ ion and the carboxylate oxygen atoms directly influences the carboxylate stretching frequencies. The formation of the Li-O coordination bond alters the electron distribution in the COO⁻ group, causing shifts in the νₐₛ(COO⁻) and νₛ(COO⁻) bands compared to the free carboxylate anion. Furthermore, direct evidence of the Li-O bond can be observed in the far-infrared or low-frequency Raman region. Vibrations corresponding to Li-O stretching modes are typically found at low wavenumbers, often in the range of 500-400 cm⁻¹ researchgate.netresearchgate.net. For instance, Li-O bond vibrations have been reported at around 416-449 cm⁻¹ in lithium-containing compounds researchgate.net.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, intermolecular C-H···O interactions can occur. More significantly, the presence of hydrogen bonding, often involving solvent molecules in a crystal lattice, can be detected by characteristic shifts in vibrational bands. The O-H stretching band in hydrogen-bonded systems, such as those found in carboxylic acid dimers or hydrated crystals, appears as a very strong and broad absorption, typically in the 3500–2500 cm⁻¹ region of the IR spectrum nih.govlibretexts.org. The presence or absence of such broad bands can confirm the anhydrous nature of the crystalline solid or indicate the inclusion of water or other protic solvents.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for the structural elucidation of this compound. It provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of its elemental formula. Using a technique like electrospray ionization (ESI), the compound can be gently ionized for analysis.

The fragmentation behavior of the molecule under tandem mass spectrometry (MS/MS) conditions offers valuable structural information. The fragmentation pathways of protonated quinazoline derivatives are predominantly controlled by the molecular structure soton.ac.uk. For this compound, the fragmentation is expected to proceed through several key pathways:

Decarboxylation : A common fragmentation pathway for carboxylates is the neutral loss of carbon dioxide (CO₂), which would result in a prominent fragment ion.

Ring Cleavage : The quinazoline ring system can undergo characteristic cleavages. The specific fragmentation pattern helps to confirm the core structure and the position of substituents.

Loss of Methyl Group : Fragmentation involving the methyl group at the 6-position may also be observed.

The interpretation of these fragmentation patterns, aided by the high mass accuracy of HRMS, allows for the confident structural confirmation of the compound and the identification of related impurities or degradation products soton.ac.uk.

Table 2: Predicted HRMS Data and Potential Fragments for [M+H]⁺ Ion of 6-methylquinazoline-4-carboxylic acid
Fragment DescriptionProposed StructurePredicted m/z
Protonated Molecule[C₁₀H₈N₂O₂ + H]⁺189.0659
Loss of H₂O[C₁₀H₆N₂O]⁺171.0553
Loss of CO₂ (Decarboxylation)[C₉H₈N₂ + H]⁺145.0760
Loss of CO and H₂O[C₉H₆N₂]⁺143.0604

Note: The table reflects the fragmentation of the protonated free acid, as ESI-MS typically analyzes protonated or deprotonated species rather than the intact salt.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides insights into the electronic structure of this compound. The spectrum is dominated by electronic transitions within the π-conjugated system of the quinazoline ring. Typically, quinazoline derivatives exhibit two main absorption bands in the UV-Vis region researchgate.netnih.govmdpi.com.

π → π Transitions: These transitions, involving the promotion of an electron from a π bonding orbital to a π antibonding orbital, are responsible for strong absorption bands. For quinazoline systems, these are often observed at shorter wavelengths, typically in the 240–300 nm range researchgate.net.

n → π Transitions: These involve the transition of a non-bonding electron (from the nitrogen atoms) to a π antibonding orbital. These bands are generally weaker and appear at longer wavelengths, often between 310–425 nm researchgate.net.

The presence of substituents on the quinazoline ring significantly affects the position and intensity of these absorption bands. The electron-donating methyl group (-CH₃) at the 6-position and the carboxylate group (-COO⁻) at the 4-position can influence the energy of the molecular orbitals, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. The extended conjugation of the aromatic system is the primary determinant of the electronic absorption profile researchgate.netbeilstein-journals.orgeconferences.ru.

Table 3: Expected UV-Visible Absorption Data for this compound
Transition TypeTypical Wavelength Range (nm)Associated Moiety
π → π240 - 300Quinazoline Aromatic Ring
n → π310 - 425Heterocyclic Ring (N atoms)

Information regarding the coordination chemistry and supramolecular assembly of this compound is not available in the public domain.

A comprehensive search of scientific literature and chemical databases for "this compound" did not yield any specific research pertaining to its coordination chemistry, supramolecular assembly, or the detailed structural aspects requested. The topics outlined, including stoichiometry, aggregation states, ligand influence, chelation modes, and non-covalent interactions, are highly specific and require dedicated experimental investigation and publication.

As such, it is not possible to provide a scientifically accurate article on the following requested sections:

Coordination Chemistry and Supramolecular Assembly of Lithium;6 Methylquinazoline 4 Carboxylate

Investigation of Lithium-π Interactions and Aromatic Stacking

Without published research, any attempt to generate content for these sections would be speculative and would not meet the required standards of accuracy and evidence-based reporting. Further research and publication by the scientific community would be necessary to address these specific areas of interest for Lithium;6-methylquinazoline-4-carboxylate.

Self-Assembly Mechanisms and Thermodynamic Control in Coordination Architectures

The formation of coordination architectures involving lithium ions and organic ligands such as 6-methylquinazoline-4-carboxylate is governed by the principles of self-assembly. This process involves the spontaneous organization of individual components—the lithium cation and the deprotonated 6-methylquinazoline-4-carboxylate anion—into stable, well-defined supramolecular structures. The final architecture is a result of a delicate interplay between kinetic and thermodynamic factors.

The self-assembly process is driven by the formation of coordination bonds between the lithium (Li⁺) cation and the donor atoms of the 6-methylquinazoline-4-carboxylate ligand. The ligand possesses multiple potential coordination sites: the nitrogen atoms of the quinazoline (B50416) ring and the oxygen atoms of the carboxylate group. This multi-dentate nature allows for the formation of diverse and extended structures. The coordination geometry of the lithium ion, which typically favors a tetrahedral or octahedral environment, further dictates the spatial arrangement of the ligands. iaea.orgacs.org

Key Factors Influencing Self-Assembly:

The self-assembly of this compound into specific coordination architectures is influenced by several critical factors:

Solvent System: The polarity and coordinating ability of the solvent can significantly impact the assembly process. Coordinating solvents may compete with the quinazoline ligand for binding sites on the lithium ion, potentially leading to different structural outcomes.

Temperature: Temperature affects both the kinetics of bond formation and the thermodynamic stability of the resulting structures. Higher temperatures can provide the necessary energy to overcome kinetic barriers and reach a thermodynamically more stable product.

Concentration: The concentration of the reactants can influence the equilibrium between different assembled species and can favor the formation of either discrete complexes or extended polymeric structures.

Presence of Counter-ions or Templates: Non-coordinating counter-ions can influence the packing of the coordination assemblies, while templating agents can direct the formation of specific architectures.

Thermodynamic versus Kinetic Control:

In the self-assembly of coordination architectures, the final product can be either thermodynamically or kinetically controlled. nih.govaip.orgnih.gov

Thermodynamic Control: A thermodynamically controlled process yields the most stable product, which corresponds to the global minimum on the potential energy surface. This is typically achieved under conditions that allow for the reversibility of coordination bonds, such as higher temperatures or longer reaction times. This allows the system to explore various possible arrangements and eventually settle into the most stable one.

Kinetic Control: A kinetically controlled process results in the formation of a product that is formed the fastest, but which may not be the most stable. rsc.org This often occurs at lower temperatures or with rapid precipitation, where the components are "trapped" in a metastable state. Kinetically favored products are often less ordered or may represent an intermediate state that could potentially rearrange to a more stable form under thermodynamic conditions. rsc.org

The dimensionality of the resulting supramolecular structure can also play a role in whether the assembly is under thermodynamic or kinetic control. aip.orgnih.gov Studies on other metal-organic coordination structures have shown that two-dimensional structures are often under thermodynamic control, while lower-dimensional structures may be kinetically controlled. aip.orgnih.gov

Hypothetical Thermodynamic and Kinetic Products:

While specific experimental data for this compound is not available, we can hypothesize the types of structures that might be formed under different control regimes based on the principles of coordination chemistry.

Control TypePotential ProductStructural Characteristics
Kinetic Control Amorphous Precipitate or 1D ChainDisordered structure or simple, rapidly formed one-dimensional polymer. May contain coordinated solvent molecules.
Thermodynamic Control Crystalline 2D or 3D NetworkHighly ordered, crystalline structure, such as a two-dimensional layered network or a three-dimensional metal-organic framework (MOF). Formation is slower and requires conditions allowing for structural reorganization.

The transformation from a kinetically favored product to a thermodynamically stable one can sometimes be observed over time or with annealing. This process, known as Ostwald ripening, involves the dissolution of smaller, less stable crystals and the growth of larger, more stable ones.

Research Findings from Analogous Systems:

Studies on other lithium carboxylate coordination polymers provide insights into the potential behavior of this compound. For instance, the reaction of lithium salts with various aliphatic and aromatic carboxylic acids has yielded a range of structures from one-dimensional chains to three-dimensional frameworks. researchgate.netrsc.org The specific structure obtained is highly dependent on the nature of the carboxylate ligand and the reaction conditions. The presence of N-heterocyclic donors in the ligand, as in 6-methylquinazoline-4-carboxylate, can lead to more complex and robust networks due to the additional coordination sites. iaea.org

Computational and Theoretical Investigations of Lithium;6 Methylquinazoline 4 Carboxylate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are routinely used to predict geometries, electronic structures, and spectroscopic parameters of organic molecules, including heterocyclic systems like quinazolines. physchemres.orgufms.br

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. nih.govnih.gov

For quinazoline (B50416) derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) are commonly employed to determine these parameters. nih.govnih.gov In the 6-methylquinazoline-4-carboxylate anion, the HOMO is expected to be delocalized across the π-system of the quinazoline ring and the carboxylate group, with significant contributions from the negatively charged oxygen atoms. The LUMO is anticipated to be distributed primarily over the fused aromatic ring system. The methyl group at the 6-position acts as a weak electron-donating group, which would slightly raise the HOMO energy level compared to the unsubstituted quinazoline carboxylate.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov Computational studies on various substituted quinazolines allow for an estimation of these values.

Table 1: Representative Calculated Frontier Orbital Energies for Structurally Related Quinazoline Derivatives (Illustrative Data)

Compound Method EHOMO (eV) ELUMO (eV) ΔE (eV)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one B3LYP/6–31+G(d,p) -6.53 -1.82 4.71
Erlotinib (a quinazoline derivative) B3LYP/6–31+G(d,p) -6.23 -2.05 4.18

Note: Data extracted from studies on related quinazoline compounds to illustrate typical values. physchemres.orgnih.gov These are not the calculated values for Lithium;6-methylquinazoline-4-carboxylate.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors and, consequently, ¹H and ¹³C NMR chemical shifts. rdd.edu.iq Calculations for quinoline (B57606) and quinazoline derivatives have shown excellent correlation between theoretical and experimental chemical shifts. mdpi.com For 6-methylquinazoline-4-carboxylate, this method could predict the chemical shifts for all hydrogen and carbon atoms, accounting for the electronic effects of the methyl and carboxylate groups on the aromatic ring.

Vibrational Frequencies: DFT calculations are also used to compute harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netnih.gov While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be brought into close agreement by applying a scaling factor. nih.gov Such analyses for the parent 6-methylquinazoline-4-carboxylic acid would reveal characteristic vibrational modes, including the C=O stretching frequency of the carboxylic group (typically 1690–1750 cm⁻¹) and various C-H and C=C/C=N stretching and bending modes of the quinazoline core. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) (Illustrative Data)

Assignment Experimental FT-IR (cm⁻¹) Calculated DFT/B3LYP (cm⁻¹)
N-H stretch 3395 3407
C-H stretch (aromatic) 3030 3036
C-H stretch (methyl) 2931 2940
C=C stretch (aromatic) 1618 1622

Note: Data adapted from a study on a related 6-methylquinoline (B44275) derivative to demonstrate the accuracy of DFT in predicting vibrational spectra. nih.gov

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface, with different colors indicating regions of varying potential. ufms.br

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack.

For the 6-methylquinazoline-4-carboxylate anion, the MEP surface would show intense negative potential (red) localized on the oxygen atoms of the carboxylate group, making them the primary sites for interaction with the lithium cation (Li⁺) and other electrophiles. The nitrogen atoms at positions 1 and 3 of the quinazoline ring would also exhibit negative potential, representing their basic character. The hydrogen atoms on the aromatic ring would correspond to areas of positive potential (blue/green). This analysis is crucial for understanding intermolecular interactions, including ion-pairing and solvation.

Molecular Dynamics Simulations for Solution-Phase Behavior and Aggregation Dynamics

While quantum mechanics describes the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules, such as a salt dissolved in a solvent. bohrium.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions over time.

For this compound in a solvent like water or DMSO, MD simulations could elucidate several key properties:

Solvation Structure: MD can reveal the structure of the solvent shell around both the lithium cation and the carboxylate anion. It can determine the average number of solvent molecules in the first solvation shell (coordination number) and their preferred orientation. researchgate.net

Ion-Pairing Dynamics: The simulations can characterize the formation and lifetime of contact ion pairs (Li⁺ directly interacting with the carboxylate) and solvent-separated ion pairs. jcesr.org This is crucial for understanding the salt's conductivity and reactivity in solution.

Aggregation: Quinazoline rings are aromatic and can engage in π-π stacking interactions. MD simulations can predict whether 6-methylquinazoline-4-carboxylate anions tend to aggregate in solution through such stacking or other hydrophobic interactions, which would influence the physical properties of the solution.

Studies on other lithium carboxylates and lithium salts in various electrolytes have successfully used MD to understand these phenomena, providing a template for how such an investigation would be conducted for the title compound. xmu.edu.cnrsc.org

Energetic and Geometric Analysis of Conformational Isomers and Tautomers

For a molecule with rotatable bonds, multiple conformations may exist. Computational methods can be used to determine the geometry of these conformers and their relative energies. For 6-methylquinazoline-4-carboxylate, the primary source of conformational isomerism is the rotation around the C4-C(O)O⁻ single bond. A potential energy surface scan, performed by systematically rotating this bond and calculating the energy at each step, would likely show a relatively low barrier to rotation, indicating conformational flexibility at room temperature. The minimum energy conformation would likely be planar to maximize π-conjugation between the carboxylate group and the quinazoline ring, though steric hindrance could influence the exact orientation.

Tautomerism is another important consideration for heterocyclic compounds. For the protonated parent acid, 6-methylquinazoline-4-carboxylic acid, several tautomeric forms could exist, particularly involving protonation at the N1 or N3 positions. Quantum chemical calculations can accurately predict the relative stability of these tautomers by comparing their calculated Gibbs free energies in the gas phase or in solution. For the lithium salt, however, the anionic form is dominant, making tautomerism less relevant.

Prediction of Acidity (pKa) and Basicity of Quinazoline Carboxylic Acids

Computational methods can provide reliable predictions of pKa, a critical parameter that governs the ionization state of a molecule at a given pH. For 6-methylquinazoline-4-carboxylic acid, two key ionization events are relevant: the acidity of the carboxylic acid group and the basicity of the quinazoline nitrogen atoms.

Acidity of the Carboxylic Group: The pKa of the -COOH group can be predicted using thermodynamic cycles (e.g., the direct method or proton exchange method) in combination with quantum chemical calculations that determine the Gibbs free energy of the acid and its conjugate base in solution. researchgate.net The acidity is influenced by the electron-withdrawing nature of the quinazoline ring.

Basicity of the Quinazoline Nitrogens: The quinazoline ring contains two basic nitrogen atoms. The pKa of the corresponding conjugate acid (protonated quinazoline) can also be calculated. The N1 and N3 positions will have different basicities, and computational analysis can predict the most likely site of protonation. For the parent quinazoline molecule, the experimental pKa is approximately 3.51. The presence of the methyl and carboxylate groups on the benzene (B151609) ring would modulate this value, an effect that can be quantified computationally.

Studies have shown a strong linear correlation between calculated parameters, such as atomic charges on the nitrogen atoms, and the experimental pKa values for a series of quinazoline derivatives. researchgate.net This approach allows for rapid and accurate pKa prediction for new compounds.

In Silico Design Principles for Novel Derivatives and Architectures

In silico techniques have become indispensable in the rational design of novel derivatives of the 6-methylquinazoline (B1601839) core, particularly for applications in medicinal chemistry, such as the development of epigenetic reader binders. cnr.itresearchgate.net Computational methods like molecular docking and pharmacophore modeling are central to these design efforts, enabling the efficient screening of large virtual libraries of compounds and guiding the synthesis of molecules with improved biological activity and selectivity. cnr.itresearchgate.net

A notable application of these principles is in the design of inhibitors for bromodomain-containing protein 9 (BRD9), an epigenetic reader. The design process often commences with the docking of the core scaffold, in this case, 6-methylquinazolin-4(3H)-one (a close analog of the titular compound), into the binding site of the target protein. cnr.it This initial step helps to identify plausible binding modes and key interactions between the ligand and the protein.

Based on these initial docking studies, 3D structure-based pharmacophore models can be developed. These models represent the essential steric and electronic features required for a molecule to bind to the target. For the design of BRD9 binders based on the 6-methylquinazolin-4(3H)-one scaffold, several pharmacophore models have been developed, including a 4-point model ("pharm-fragment") and more complex 7-point models ("pharm-druglike1" and "pharm-druglike2"). cnr.itresearchgate.net These models typically include features such as hydrogen bond acceptors (A), hydrogen bond donors (H), aromatic rings (R), and hydrophobic groups (H). researchgate.net

These pharmacophore models serve as filters for virtual screening of large compound libraries. For instance, a virtual library of approximately 175,000 compounds was generated by in silico functionalization of the 6-methylquinazolin-4(3H)-one core with commercially available benzaldehydes at position 2 and boronic acids at position 8. cnr.itresearchgate.net This library was then screened against the pharmacophore models, and the resulting hits were subjected to molecular docking to refine the selection of candidate molecules for synthesis and biological evaluation. cnr.it This integrated in silico workflow led to the identification of several potent and selective BRD9 binders. cnr.itresearchgate.net

The insights gained from these computational studies provide clear design principles for novel derivatives. For example, the pharmacophore models for BRD9 binders based on the 6-methylquinazolin-4(3H)-one scaffold revealed that position 2 could be functionalized with alkyl substituents to satisfy a hydrophobic interaction requirement, while position 8 could be decorated with aromatic, hydrogen bond acceptor, or hydrophobic substituents to explore the chemical space of the binding site. researchgate.net

The table below summarizes the key features of the pharmacophore models used in the design of 6-methylquinazolin-4(3H)-one-based BRD9 binders.

Model NameNumber of FeaturesKey FeaturesApplication
pharm-fragment4AHRRInitial screening of core scaffold
pharm-druglike17AAHHRRRGuiding the design of more complex derivatives
pharm-druglike27AAHRRRXGuiding the design of more complex derivatives

Data sourced from references cnr.itresearchgate.net. A: H-bond acceptor, H: Hydrophobic, R: Aromatic Ring, X: Planar.

This rational, computation-driven approach significantly accelerates the discovery of novel and potent derivatives by prioritizing the synthesis of compounds with a higher probability of biological activity, thereby saving time and resources. researchgate.net The principles of molecular docking, pharmacophore modeling, and virtual library screening are broadly applicable and can be used to design novel architectures based on the "this compound" scaffold for a wide range of biological targets.

Mechanistic Investigations of Reactions Involving Lithium;6 Methylquinazoline 4 Carboxylate

Role as an Intermediate in Organic Transformation Pathways

Lithium;6-methylquinazoline-4-carboxylate can be postulated as a key intermediate in the synthesis of more complex quinazoline (B50416) derivatives. The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. nih.govnih.gov The synthesis of such molecules often involves the construction and subsequent functionalization of the quinazoline ring system.

In a typical synthetic sequence, a precursor such as 6-methylquinazoline (B1601839) could be lithiated and then carboxylated to form this compound. This intermediate, possessing a reactive carboxylate group, can then undergo further transformations. For instance, it could be converted to an acyl chloride or ester, facilitating amide bond formation to introduce a wide variety of functional groups at the 4-position.

Furthermore, in multi-step syntheses of complex molecules like the antiviral drug candidate Ziresovir, which features a 6-methylquinazoline core, related intermediates such as 2,4-dichloro-6-methylquinazoline (B1316831) are employed. acs.orgacs.org These are then subjected to sequential nucleophilic substitutions. While not a direct precursor, the study of such synthetic routes provides a framework for understanding how a functionalized intermediate like this compound could be strategically employed in the synthesis of novel quinazoline-based pharmaceuticals. The carboxylate group could serve as a handle for directing further reactions or for conversion into other functional groups necessary for the final target molecule.

Detailed Studies of Nucleophilic and Electrophilic Substitution Reactions on the Quinazoline Ring

The reactivity of the quinazoline ring is characterized by a susceptibility to nucleophilic substitution, particularly at the 2- and 4-positions, and a general resistance to electrophilic substitution unless activated.

Nucleophilic Substitution: The quinazoline ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). Studies on 2,4-dichloroquinazolines have shown that the C4 position is generally more reactive towards nucleophiles than the C2 position. mdpi.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. In the context of this compound, if the carboxylate group were converted to a good leaving group, the C4 position would be the primary site for nucleophilic attack. For instance, in the synthesis of Ziresovir from 2,4-dichloro-6-methylquinazoline, the first nucleophilic substitution occurs preferentially at the C4 position. acs.orgacs.org Theoretical studies on 5,7-dinitroquinazoline-4-one also support a concerted mechanism for nucleophilic substitution of a nitro group by an amine. researchgate.net

Electrophilic Substitution: Electrophilic aromatic substitution on the benzene (B151609) portion of the quinazoline ring is generally difficult due to the electron-withdrawing nature of the pyrimidine (B1678525) ring. However, the existing substituents on the ring will direct any potential electrophilic attack. The 6-methyl group is an activating, ortho-para directing group. libretexts.org Conversely, the nitrogen atoms in the pyrimidine ring and the carboxylate group at the 4-position are deactivating. Therefore, any electrophilic substitution would be expected to occur on the benzene ring, likely at the 5- or 7-positions, ortho and para to the activating methyl group. Directed ortho-metalation, a powerful tool for the functionalization of aromatic rings, could also be employed. In this strategy, a directing group guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho position, creating a nucleophilic center that can then react with an electrophile. cardiff.ac.uk

Aggregation-Induced Reactivity and Selectivity in Organolithium Reactions

Organolithium compounds, including lithium carboxylates, are known to exist as aggregates in solution, and the state of aggregation can significantly influence their reactivity and selectivity. fiveable.mewikipedia.org The degree of aggregation is dependent on factors such as the solvent, the concentration of the organolithium species, and the presence of other coordinating ligands. These aggregates can range from dimers to higher-order structures. acs.org

For this compound, it is expected to form aggregates in non-polar aprotic solvents. The lithium cation can coordinate with the carboxylate oxygen atoms and the nitrogen atoms of the quinazoline ring, leading to the formation of complex aggregated structures. The reactivity of these aggregates can differ from that of the monomeric species. For instance, in some reactions, the monomer is the more reactive species, while in others, a dimeric or higher-order aggregate may be required for the reaction to proceed.

This aggregation can affect the selectivity of reactions. The steric environment around the reactive center within an aggregate is different from that of a solvated monomer, which can lead to different stereochemical outcomes. Furthermore, in reactions involving the lithiation of the quinazoline ring, the aggregation state of the organolithium base (e.g., n-butyllithium or lithium diisopropylamide) can influence the regioselectivity of the deprotonation. Mixed aggregates, formed between the organolithium base and the lithium carboxylate product, can also play a role in the reaction mechanism. acs.org

Kinetic Analysis of Carboxylation and Decarboxylation Processes

Carboxylation: The formation of this compound can be achieved through the carboxylation of a lithiated 6-methylquinazoline precursor. This reaction typically involves the treatment of the organolithium intermediate with carbon dioxide. The kinetics of such reactions are often complex due to the aggregated nature of the organolithium species. The rate of carboxylation can be influenced by the reaction temperature, the solvent, and the structure of the organolithium aggregate. Studies on the carboxylation of related lithiated quinolines have demonstrated that the reaction conditions, such as temperature and the choice of solvent, are crucial for achieving good yields and preventing side reactions. researchgate.net

Decarboxylation: The reverse reaction, decarboxylation, is a common process for aromatic carboxylic acids and is often promoted by heat or catalysis. The stability of the resulting carbanion intermediate is a key factor in determining the rate of decarboxylation. For 6-methylquinazoline-4-carboxylic acid (the protonated form of the lithium salt), decarboxylation would lead to the formation of 6-methylquinazoline. The kinetics of this process would depend on the reaction conditions, such as temperature and the presence of a catalyst. For instance, silver carbonate has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Kinetic studies on the decarboxylation of fatty acids have also provided insights into the reaction pathways and influencing factors. researchgate.net

A hypothetical kinetic study of the decarboxylation of 6-methylquinazoline-4-carboxylic acid could involve monitoring the rate of CO2 evolution or the disappearance of the starting material under various temperatures. The data could be used to determine the activation energy and other kinetic parameters of the reaction, providing insight into the transition state of the decarboxylation process.

Ligand Exchange Mechanisms in Lithium Coordination Complexes

The lithium cation in this compound can coordinate with solvent molecules and other ligands to form coordination complexes. The exchange of these ligands is a fundamental process that can influence the reactivity of the complex. Ligand exchange reactions can proceed through different mechanisms, primarily associative, dissociative, or interchange mechanisms. fau.de

In an associative (A) mechanism, the incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, after which the leaving group departs. In a dissociative (D) mechanism, the leaving group first detaches from the metal center to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. An interchange (I) mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing.

For a lithium complex of 6-methylquinazoline-4-carboxylate, the quinazoline carboxylate itself acts as a bidentate or monodentate ligand. In solution, solvent molecules will also be coordinated to the lithium ion. The exchange of these solvent molecules with other ligands would likely proceed through an interchange mechanism, which is common for lithium ions. The nature of the solvent and the steric and electronic properties of the incoming ligand would influence the rate and mechanism of the exchange. sioc.ac.cn Understanding these ligand exchange processes is crucial for controlling the reactivity of the lithium complex in subsequent reactions.

Stereochemical Outcomes and Diastereoselectivity in Relevant Transformations

Reactions involving the quinazoline ring can lead to the formation of stereocenters, and understanding the factors that control the stereochemical outcome is essential for the synthesis of enantiomerically pure compounds.

If a prochiral electrophile reacts with a lithiated derivative of 6-methylquinazoline, a new stereocenter can be created. The stereoselectivity of such a reaction would depend on the nature of the organolithium aggregate and the presence of any chiral ligands. Chiral ligands can coordinate to the lithium ion and create a chiral environment around the reactive center, leading to an enantioselective transformation.

In cases where a substituent on the quinazoline ring already contains a stereocenter, reactions at a different position on the ring can exhibit diastereoselectivity. For example, the introduction of a new substituent at the 2-position of a quinazolinone bearing a chiral acylamino group at the 3-position can lead to the formation of diastereomers. The existing stereocenter can influence the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other. NMR studies of such 2-substituted 3-acylaminoquinazolin-4(3H)-ones have shown diastereotopism of the CH2 group at the 2-position, confirming the presence of a chiral center. cardiff.ac.uk

The planar nature of the quinazoline ring system can also be exploited to achieve facial selectivity in addition reactions. The approach of a reagent to one face of the ring may be sterically hindered by existing substituents, leading to a selective reaction on the less hindered face.

Role of Lithium;6 Methylquinazoline 4 Carboxylate in Advanced Chemical Systems and Materials Development

Applications in Catalysis

The quinazoline (B50416) scaffold is a key feature in numerous catalytic systems, often in conjunction with transition metals. nih.govfrontiersin.org While the lithium ion in Lithium;6-methylquinazoline-4-carboxylate is generally not considered catalytically active in the context of transition metal catalysis, the 6-methylquinazoline-4-carboxylate anion can play a crucial role as a ligand, precatalyst, or cocatalyst.

The 6-methylquinazoline-4-carboxylate anion possesses multiple coordination sites—the nitrogen atoms of the quinazoline ring and the oxygen atoms of the carboxylate group—making it a potentially effective ligand for a variety of metal centers. In homogeneous catalysis, it can coordinate to a metal ion, influencing its electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity. For instance, transition metal complexes involving quinazoline-type ligands are employed in various organic transformations. rsc.org

In heterogeneous catalysis, the ligand could be immobilized on a solid support. For example, porous materials like metal-organic frameworks can incorporate quinazoline-based linkers to create active sites for catalysis. acs.org The synthesis of quinazolines itself often involves transition metal catalysts such as copper, manganese, and iron, where the product or intermediates may interact with the metal center. mdpi.com

Catalytic SystemType of ReactionRole of Quinazoline MoietyReference
Mn(I)-pincer complexAcceptorless Dehydrogenative Coupling (ADC) for quinazoline synthesisProduct of the catalytic reaction frontiersin.org
FeCl2sp3 C-H oxidation and intramolecular C-N bond formationProduct of the catalytic reaction mdpi.com
Polyoxometalate-based MOFs (SDUT-21 and SDUT-22)Heterogeneous catalysis for the synthesis of quinazolinonesProduct of the catalytic reaction acs.org
Gold (Au) complexesVarious organic reactions (e.g., cycloisomerization, coupling)Potential ligand scaffold nih.gov

This compound could function as a precatalyst by reacting with a metal salt to form the active catalyst in situ. This approach is common in organometallic chemistry, where stable and easily handleable precursors are used to generate more reactive catalytic species under the reaction conditions. The quinazoline-4-carboxylate ligand could stabilize a metal center in a particular oxidation state, which is then activated for the catalytic cycle.

Furthermore, it could act as a cocatalyst. In some catalytic systems, additives are used to enhance the rate or selectivity of a reaction. The basicity of the carboxylate and the coordinating ability of the quinazoline nitrogen atoms could allow it to participate in substrate activation or to facilitate proton transfer steps within a catalytic cycle. For example, in base-catalyzed syntheses of quinazolinones, a compound with similar functional groups could play a role in the reaction mechanism. frontiersin.org

While specific data on turnover frequencies for this compound are not available in the literature, the mechanistic role of related quinazoline structures in catalysis has been studied. For example, in the transition-metal-catalyzed C-H functionalization of quinazolinones, the quinazolinone core directs the metal catalyst to a specific C-H bond, which is then cleaved and functionalized. rsc.orgresearchgate.net A similar directing group effect could be envisioned for the 6-methylquinazoline-4-carboxylate ligand, where it could facilitate catalytic transformations at a specific position on a substrate.

Mechanistic studies on the synthesis of quinazolines often involve steps like dehydrogenation, condensation, and cyclization, which are facilitated by metal catalysts. nih.gov The electronic properties of the 6-methylquinazoline-4-carboxylate ligand, influenced by the methyl and carboxylate substituents, would play a significant role in modulating the activity of a metal center to which it is coordinated.

Integration into Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The structural features of 6-methylquinazoline-4-carboxylate make it an excellent candidate as an organic linker for the construction of CPs and MOFs. globethesis.com These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands, leading to extended one-, two-, or three-dimensional networks. rsc.org

The design of CPs and MOFs relies on the predictable coordination chemistry of the metal ions and the geometry of the organic linkers. The 6-methylquinazoline-4-carboxylate ligand offers several design possibilities. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bidentate bridging), while the nitrogen atoms in the quinazoline ring can also act as coordination sites. mdpi.com This multi-dentate character can lead to the formation of robust and complex architectures.

The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic ligand are heated in a solvent. globethesis.com The choice of metal ion is crucial, as different metals have different coordination preferences, leading to different framework structures. semanticscholar.org The presence of the lithium cation in the starting material could also be relevant, as lithium-containing MOFs are a known class of materials.

The use of N-heterocyclic carboxylate ligands, such as quinoline-2,4-dicarboxylate, has been shown to result in a wide variety of CP and MOF structures. nih.gov The structural diversity arises from the flexibility of the coordination modes of the ligand and the coordination geometry of the metal ion. nih.gov For 6-methylquinazoline-4-carboxylate, the interplay between the coordination of the carboxylate group and the quinazoline nitrogen atoms can lead to a range of network topologies.

For example, if the carboxylate group acts as a bridging unit between two metal centers and the quinazoline nitrogen coordinates to a third, the ligand can act as a three-connecting node. Depending on the coordination number and geometry of the metal ion, this could lead to the formation of 2D layered structures or complex 3D frameworks. mdpi.com The topology of the resulting network is a key determinant of its physical properties, such as porosity, which is important for applications in gas storage and catalysis. nih.gov

Metal Ion(s)LigandDimensionalityKey Structural Features / TopologyReference
Lanthanides (Nd, Eu, Tb, Er)Quinoline-2,4-dicarboxylate3DDiverse coordination modes of the ligand influenced by synthesis temperature. nih.gov
Cd(II)Mixed 4-imidazole and carboxylate ligands3DBinodal (4, 4)-connected CdSO4 architecture. mdpi.com
Co(II)Mixed 4-imidazole and carboxylate ligands2D(4, 4) sql topology based on [M(COO)2] secondary building units (SBUs). mdpi.com
Sr(II), Ba(II), Y(III), Cd(II)2,2′-Bicinchoninic acid (a biquinoline ligand)2D and 3DRich variety of coordination modes maintaining the Janus-head topology of the ligand. nih.gov
Cu(II)Quinoline (B57606) bases and cyanide1D chains forming 3D networks1D (CuCN)n chains with quinoline ligands alternating on both sides, extensive hydrogen bonding. researchgate.net

Tunable Properties for Gas Adsorption, Separation, and Sensing Applications

This compound serves as a versatile building block for creating porous materials, such as metal-organic frameworks (MOFs), with properties that can be finely tuned for specific applications in gas adsorption, separation, and sensing. The tunability arises from the inherent chemical and structural characteristics of the 6-methylquinazoline-4-carboxylate ligand when coordinated with lithium ions.

The design of these materials allows for systematic modification of pore size, shape, and surface chemistry. The methyl group at the 6-position of the quinazoline ring, for instance, can be replaced with other functional groups through organic synthesis prior to framework assembly. Introducing bulkier or more polar groups can alter the framework's porosity and its affinity for different gas molecules, which is a critical factor in selective gas separation.

For gas sensing applications, the quinazoline moiety's electronic properties are particularly relevant. Quinazoline is an electron-deficient heterocycle, and its coordination within a framework can create specific interaction sites for analyte molecules. The luminescence of such frameworks can be modulated by the presence of certain analytes, forming the basis for highly sensitive chemical sensors. Research into luminescent lithium-based MOFs has demonstrated their ability to detect explosive nitroaromatic compounds through luminescence quenching, a mechanism that relies on strong interactions between the electron-rich framework and the electron-deficient analyte. researchgate.net The integration of organic radicals into MOFs has also enabled the quantum sensing of lithium ions, showcasing the potential for these materials in advanced detection technologies. scispace.com

The choice of the lithium cation is also significant. Its small size and strong polarizing nature influence the final topology of the coordination polymer, leading to unique framework structures with specific pore dimensions suitable for adsorbing small gas molecules like hydrogen or carbon dioxide. The interaction between the guest gas molecules and the framework can be tuned by modifying the ligand, thereby enhancing selectivity in gas separation processes. For example, first-principles calculations on related systems show that lithium interaction and transport properties are critical and can be enhanced by creating heterostructures, suggesting a pathway for designing materials with fast transport properties for ions and electrons. rsc.org

Contribution to Novel Material Design for Chemical Applications

The compound this compound is a significant contributor to the design of novel materials due to the versatile coordination chemistry of the lithium ion and the functional nature of the quinazoline-based ligand. This combination allows for the construction of a wide array of supramolecular structures and coordination polymers with tailored properties.

The solubility and stability of materials derived from this compound are critical for their practical application. Several strategies can be employed to modulate these properties, focusing primarily on the modification of the organic ligand and the control of the coordination environment. Recent studies on lithium coordination polymers highlight that these forms can offer improved solubility and stability. rsc.orgul.ie

One key strategy involves ligand functionalization . The solubility of the resulting material in different solvents can be tuned by introducing either hydrophilic or lipophilic groups onto the quinazoline backbone. For instance, adding alkyl chains could enhance solubility in nonpolar organic solvents, while incorporating hydroxyl or ether groups could improve solubility in polar solvents.

Control over the coordination sphere of the lithium ion is another effective method. The use of co-ligands or specific solvent molecules during synthesis can lead to different crystal packing arrangements and intermolecular interactions, which in turn affect the material's stability. The thermal stability of materials can be significant, with some related systems showing structural integrity up to 500 °C. nih.gov The formation of solid solutions by mixing different ligands is a further approach to systematically vary properties like hygroscopicity. rsc.orgul.ie Atomic doping of lithium has also been shown to modulate its inherent chemical reactivity and stability. rsc.org

The following table summarizes key strategies for modulating these properties:

StrategyDescriptionTarget PropertyExample Approach
Ligand FunctionalizationCovalent modification of the 6-methylquinazoline-4-carboxylate ligand with specific functional groups.Solubility, StabilityIntroducing long alkyl chains to increase solubility in organic solvents.
Solvent EngineeringUtilizing different solvents during crystallization to influence the resulting crystal structure and stability.Stability, Crystal FormUsing aprotic solvents like DMSO to control the dissolution and formation of lithium-polysulfide species in related systems. researchgate.net
Formation of Solid SolutionsIncorporating a mixture of two or more different but structurally similar ligands into the same framework.Hygroscopicity, StabilityCreating mixed-ligand lithium coordination polymers to achieve intermediate stability profiles. rsc.orgul.ie
Use of Co-ligandsIntroducing secondary ligands that coordinate to the lithium center alongside the primary quinazoline ligand.Structural StabilityAdding neutral N-donor ligands to saturate the coordination sphere of Li+, preventing unwanted solvent coordination and improving thermal stability.

The quinazoline ring system is an excellent scaffold for designing luminescent materials due to its rigid, planar structure and its electron-accepting nature. beilstein-journals.org When incorporated into lithium complexes, the 6-methylquinazoline-4-carboxylate ligand can lead to materials with interesting photophysical properties, suitable for applications in optoelectronics and sensing. In recent years, quinazolinone derivatives have gained attention as an emerging platform for luminescent materials. rsc.orgresearchgate.net

The luminescence in these materials often arises from a donor-acceptor (D-A) architecture, where the quinazoline core acts as the electron acceptor. rsc.org By attaching various electron-donating groups to the quinazoline ring, the emission color can be tuned across the visible spectrum. nih.govresearchgate.net The coordination to lithium ions plays a crucial role in the solid-state luminescence. The Li-O bonds formed with the carboxylate group help to create a rigid three-dimensional network, which can minimize non-radiative decay pathways that often quench fluorescence in the solid state. This rigidity can promote effects like aggregation-induced emission (AIE), where the material becomes more emissive in an aggregated or solid state. nih.gov

Research on related quinazoline-based fluorophores demonstrates that their emission can span from blue to red, with high photoluminescence quantum yields (QY), in some cases exceeding 80%. rsc.orgresearchgate.net The introduction of different substituents significantly impacts the Stokes shift and quantum yield. nih.gov The lithium ion, by enforcing a specific molecular packing in the crystal, can influence intermolecular interactions (e.g., π-π stacking), which further modulates the emission properties.

The following table presents representative photophysical data for various donor-acceptor quinazoline derivatives, illustrating the tunability of their luminescent properties.

Compound TypeDonor GroupAcceptor CoreEmission Max (λem)Quantum Yield (ΦF)Key FeatureReference
2-Arylquinazolin-4(3H)-oneN,N-diethylaminoQuinazolin-4(3H)-one430 nm (in Toluene)-Longwave emission, solvent-dependent shift. nih.gov
2-Arylquinazolin-4(3H)-oneN,N-diphenylaminoQuinazolin-4(3H)-one490 nm (in Toluene)up to 89%High quantum yield in solution. nih.gov
2,4-Disubstituted QuinazolineAmino group2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline414 nm (in Cyclohexane)84.67%High QY blue emission. nih.gov
2,7-Disubstituted QuinazolineN,N-diphenylamino2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline597 nm (in Cyclohexane)-Large Stokes shift (161 nm). rsc.org nih.gov
Benzimidazo[1,2-c]quinazoline-Benzimidazo[1,2-c]quinazolineRedshifted up to 93 nm-Aggregation-induced emission enhancement. nih.gov

Beyond its direct use in coordination polymers, this compound is a valuable precursor for a range of functional organic materials. Its utility stems from its nature as a salt, combining a reactive organic anion with a simple alkali metal cation.

One primary application is in transmetalation reactions . The lithium cation can be easily exchanged for other metal ions (e.g., transition metals, lanthanides) to synthesize a broader family of MOFs or coordination complexes. This allows for the introduction of properties like magnetism, catalysis, or enhanced luminescence (in the case of lanthanides) while retaining the structural framework directed by the 6-methylquinazoline-4-carboxylate ligand.

The compound also serves as a stable, soluble source of the 6-methylquinazoline-4-carboxylate anion for use in supramolecular chemistry . This building block can be incorporated into more complex architectures like porous organic cages or covalent organic frameworks (COFs) through reactions involving the carboxylate group.

Furthermore, thermal decomposition of this compound under controlled conditions could be a pathway to producing nitrogen-doped carbon materials . The quinazoline core provides a rich source of both carbon and nitrogen, and pyrolysis of the lithium salt within a template could yield porous carbons with well-defined structures and functionalities relevant to catalysis or adsorption. The quinazoline scaffold is known to be a key component in materials for optoelectronics, and this compound serves as a convenient starting material for creating more extended π-conjugated systems. researchgate.net

Role as a Building Block for Complex Heterocyclic Structures in Organic Synthesis (non-biological applications)

In the realm of organic synthesis, this compound is a valuable building block for constructing more complex heterocyclic systems for materials science applications, moving beyond its well-established role in medicinal chemistry. mdpi.comnih.govnih.govresearchgate.netnih.gov The quinazoline nucleus is a "privileged structure" that can be elaborated upon to create novel dyes, organic semiconductors, and other functional materials. nih.gov

The reactivity of the quinazoline ring, which consists of a fused benzene (B151609) and pyrimidine (B1678525) ring, can be exploited in various ways. nih.gov The nitrogen atoms of the pyrimidine ring can direct further chemical transformations. For example, the quinazoline core can participate in cyclization reactions to form polycyclic aromatic systems. These extended π-systems are often chromophoric and electronically active, making them suitable for use in organic light-emitting diodes (OLEDs) or as components in photosensitizers. researchgate.net

The carboxylate group at the 4-position is a key functional handle. It can be converted into other functional groups, such as amides or esters, which can then be used to link the quinazoline core to other molecular units. ontosight.ai Alternatively, the carboxylate can act as a leaving group in decarboxylation-coupling reactions , enabling the introduction of various substituents at the 4-position of the quinazoline ring.

The compound is also a suitable substrate for palladium-catalyzed cross-coupling reactions , such as Suzuki or Sonogashira couplings, after conversion of a position on the ring to a halide. This allows for the straightforward synthesis of π-conjugated systems where the quinazoline unit is linked to other aromatic or heteroaromatic moieties, a common strategy for tuning the electronic and photophysical properties of organic materials. researchgate.net The synthesis of quinazolines often involves multicomponent reactions, and this derivative can serve as a key intermediate in these efficient synthetic strategies. openmedicinalchemistryjournal.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 6-methylquinazoline-4-carboxylic acid, the organic ligand of the target compound, and its subsequent lithiation should prioritize green chemistry principles. Traditional synthetic methods for quinazoline (B50416) derivatives can involve harsh reagents and generate significant waste. Future research could explore more sustainable alternatives.

Key Research Thrusts:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and reduced reaction times. farmaceut.org Investigating microwave-assisted protocols for the synthesis of 6-methylquinazoline-4(3H)-one derivatives could offer a more energy-efficient route. researchgate.net

Metal-Catalyst-Free Conditions: Developing synthetic pathways that avoid heavy metal catalysts is a cornerstone of sustainable chemistry. Research into metal-free oxidative procedures for constructing the quinazolinone core could lead to cleaner and more cost-effective production methods. mdpi.com

Solvent-Free and Aqueous Systems: The use of benign solvents, or the elimination of solvents altogether, can significantly reduce the environmental impact of chemical synthesis. Exploring solvent-free reaction conditions or the use of water as a solvent for the synthesis of quinoline-4-carboxylic acid derivatives could be a fruitful area of investigation. researchgate.net

Advanced Characterization Techniques for Dynamic Processes

A thorough understanding of the structural and dynamic properties of Lithium;6-methylquinazoline-4-carboxylate is crucial for its potential applications. While standard characterization techniques provide static information, advanced methods can offer insights into its behavior under various conditions.

Potential Characterization Approaches:

In Situ and Operando Techniques: Drawing inspiration from the advanced characterization of lithium-ion battery materials, in situ and operando techniques could be employed to study the dynamic processes involving this compound. repec.org This could include monitoring structural changes during thermal treatment or electrochemical processes.

Multinuclear NMR Spectroscopy: Multinuclear Nuclear Magnetic Resonance (NMR) can provide detailed information about the coordination environment of the lithium ion and the mobility of the organic ligand in solution and in the solid state. rsc.org

Single-Crystal X-ray Diffraction: Obtaining single crystals of this compound would be invaluable for elucidating its precise three-dimensional structure, including bond lengths, bond angles, and any potential polymeric or framework structures.

Expansion of Computational Models to Complex Systems

Computational modeling offers a powerful tool for predicting the properties and behavior of new materials, thereby guiding experimental efforts. Expanding computational models to complex systems involving this compound could accelerate the discovery of its potential applications.

Areas for Computational Investigation:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, stability, and spectroscopic properties of the compound. These calculations can also shed light on the nature of the lithium-ligand interaction.

Grand Canonical Monte Carlo (GCMC) Simulations: For potential applications in gas storage or separation, GCMC simulations can be employed to predict the adsorption behavior of different gas molecules within a framework constructed from this compound units. nih.gov

Modeling of Covalent Organic Frameworks (COFs): Given the nitrogen-rich and rigid nature of the quinazoline ligand, computational screening could be used to design and predict the properties of COFs incorporating this ligand, potentially for applications in energy storage or catalysis. nih.govacs.org

Exploration of New Catalytic Transformations

Quinazoline derivatives are known to exhibit a wide range of biological and chemical activities. nih.govmdpi.comnih.gov It is plausible that this compound or its derivatives could function as catalysts in various organic transformations.

Potential Catalytic Applications:

Homogeneous Catalysis: The lithium salt could be investigated as a catalyst in reactions such as carbon-carbon bond formation or cycloaddition reactions.

Heterogeneous Catalysis: Immobilizing the compound on a solid support could lead to the development of recyclable heterogeneous catalysts.

Photocatalysis: The aromatic and heterocyclic nature of the quinazoline ligand suggests that the compound might possess interesting photophysical properties, which could be exploited in photocatalytic applications.

Design of Next-Generation Coordination Polymers and Functional Materials

The bifunctional nature of the 6-methylquinazoline-4-carboxylate ligand, with its carboxylate group and nitrogen atoms, makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comlupinepublishers.com

Future Directions in Materials Design:

Luminescent Materials: Coordination polymers incorporating lanthanide ions with the 6-methylquinazoline-4-carboxylate ligand could exhibit interesting luminescent properties with potential applications in sensing and lighting.

Porous Materials for Gas Storage and Separation: The design of porous coordination polymers with tailored pore sizes and functionalities could lead to materials for the selective capture of gases like carbon dioxide.

Hybrid Materials: The incorporation of this compound into hybrid materials, such as polymer composites, could lead to functional materials with enhanced thermal or mechanical properties. The development of such materials often involves a two-step approach where a pre-organized complex is first synthesized and then reacted to form the final polymer. mdpi.com

Q & A

Q. How can researchers ensure compliance with ethical standards when exploring biological applications of this compound?

  • Answer: Follow institutional guidelines for in vitro/in vivo studies, emphasizing non-therapeutic use as specified in safety data sheets (e.g., no human/animal administration without FDA approval). Document hazard codes (e.g., Xi for irritation) and safety protocols (e.g., PPE requirements) as per SDS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.